3-Aminopropane-1-sulfonamide

Beschreibung

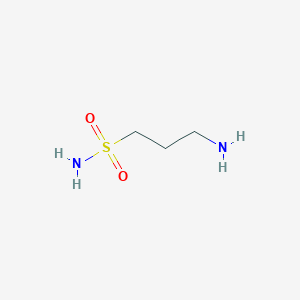

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-aminopropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O2S/c4-2-1-3-8(5,6)7/h1-4H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGRYJSFEVUFBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Aminopropane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties.[1][2] 3-Aminopropane-1-sulfonamide, a simple aliphatic sulfonamide, represents a versatile chemical scaffold. Its bifunctional nature, possessing both a primary amine and a sulfonamide group, makes it an intriguing building block for the synthesis of novel compounds in drug discovery. This guide provides a comprehensive overview of the chemical properties of 3-aminopropane-1-sulfonamide, including its synthesis, spectral characteristics, reactivity, and potential applications, to support its use in research and development.

Chemical and Physical Properties

3-Aminopropane-1-sulfonamide is a polar aliphatic compound. While extensive experimental data is not widely published, its fundamental properties can be summarized and predicted based on its structure and data from chemical suppliers.

| Property | Value | Source |

| CAS Number | 74494-51-2 | [3] |

| Molecular Formula | C₃H₁₀N₂O₂S | [4] |

| Molecular Weight | 138.19 g/mol | [4] |

| Predicted Density | 1.3±0.1 g/cm³ | [3] |

| Predicted Boiling Point | 302.2±44.0 °C at 760 mmHg | [3] |

| Predicted Flash Point | 136.6±28.4 °C | [3] |

| Predicted LogP | -1.64 | [3] |

| Appearance | Solid | Predicted |

| Solubility | Expected to be soluble in water and polar organic solvents. | Predicted |

Synthesis of 3-Aminopropane-1-sulfonamide

A logical approach would be the reaction of 3-chloropropane-1-sulfonyl chloride with an excess of ammonia. The excess ammonia serves both as the nucleophile and the base to neutralize the hydrogen chloride byproduct.

Caption: Proposed synthesis of 3-aminopropane-1-sulfonamide.

Experimental Protocol (Hypothetical)

-

Reaction Setup: A solution of 3-chloropropane-1-sulfonyl chloride in a suitable inert solvent (e.g., dichloromethane) is prepared in a reaction vessel equipped with a stirring mechanism and cooled in an ice bath to 0 °C.

-

Addition of Ammonia: An excess of cooled, concentrated aqueous ammonia or gaseous ammonia is slowly added to the stirred solution. The use of excess ammonia is crucial to drive the reaction to completion and neutralize the HCl formed.

-

Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete conversion.

-

Work-up and Isolation: The reaction mixture is then quenched with water. The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography to yield pure 3-aminopropane-1-sulfonamide.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show three distinct signals corresponding to the three methylene groups.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H₂N-CH₂ - | ~2.8 - 3.0 | Triplet | 2H |

| -CH₂-CH₂ -CH₂- | ~1.8 - 2.0 | Quintet | 2H |

| -CH₂ -SO₂NH₂ | ~3.1 - 3.3 | Triplet | 2H |

| H₂ N- | Broad singlet | 2H | |

| -SO₂NH₂ | Broad singlet | 2H |

Chemical shifts are estimates and can vary based on the solvent and concentration.[6]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is expected to show three signals for the three carbon atoms in the propane chain.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| H₂N-C H₂- | ~35 - 40 |

| -CH₂-C H₂-CH₂- | ~25 - 30 |

| -C H₂-SO₂NH₂ | ~50 - 55 |

These are approximate chemical shifts.[7]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by absorption bands corresponding to the N-H and S=O bonds.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Symmetric & Asymmetric stretch | 3300 - 3500 (two bands) |

| N-H (sulfonamide) | Stretch | 3200 - 3400 (two bands) |

| C-H (aliphatic) | Stretch | 2850 - 2960 |

| N-H | Bend (scissoring) | 1590 - 1650 |

| S=O | Asymmetric stretch | 1300 - 1350 |

| S=O | Symmetric stretch | 1140 - 1180 |

Characteristic peaks for sulfonamides are the strong S=O stretching bands.[8]

Mass Spectrometry (MS) (Predicted)

In an electrospray ionization (ESI) mass spectrum, the compound is expected to show a prominent protonated molecular ion.

-

[M+H]⁺: m/z = 139.05

The fragmentation pattern upon collision-induced dissociation (CID) would likely involve the loss of small neutral molecules.

Caption: Predicted ESI-MS fragmentation of 3-aminopropane-1-sulfonamide.

The fragmentation of sulfonamides can be complex and may involve rearrangements.[5][9]

Chemical Reactivity

The reactivity of 3-aminopropane-1-sulfonamide is dictated by its two functional groups: the primary amine and the sulfonamide.

-

Primary Amine: The primary amino group is nucleophilic and basic. It can undergo a variety of reactions typical for aliphatic amines, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Schiff Base Formation: Condensation with aldehydes and ketones.

-

Salt Formation: Reaction with acids to form ammonium salts.

-

-

Sulfonamide Group: The sulfonamide N-H protons are weakly acidic and can be deprotonated by strong bases. The sulfonamide group is generally stable but can be cleaved under harsh acidic or reductive conditions.

The presence of both a basic amino group and a weakly acidic sulfonamide group makes the molecule zwitterionic in nature under certain pH conditions.

Potential Applications in Drug Development

While there is a lack of specific biological data for 3-aminopropane-1-sulfonamide, its structure suggests several potential avenues for exploration in drug discovery. The sulfonamide moiety is a well-established pharmacophore with a broad range of biological activities.[2][10]

-

Scaffold for Library Synthesis: The primary amino group serves as a convenient handle for derivatization, allowing for the synthesis of a library of novel sulfonamide-containing compounds. These libraries can be screened for various biological activities.

-

Bioisosteric Replacement: The sulfonamide group can act as a bioisostere for other functional groups, such as carboxylic acids or amides, in known bioactive molecules to modulate their physicochemical and pharmacological properties.

-

Enzyme Inhibition: Many sulfonamides are known to be potent enzyme inhibitors, for example, of carbonic anhydrase.[1] Derivatives of 3-aminopropane-1-sulfonamide could be designed to target specific enzyme active sites.

Analytical Methodologies

Developing robust analytical methods is crucial for assessing the purity and quantifying 3-aminopropane-1-sulfonamide in various matrices.

High-Performance Liquid Chromatography (HPLC)

Due to its high polarity, reversed-phase HPLC of 3-aminopropane-1-sulfonamide can be challenging.

-

Stationary Phase: A polar-endcapped or polar-embedded C18 column, or a column designed for aqueous mobile phases, would be a suitable starting point. Hydrophilic interaction liquid chromatography (HILIC) is another powerful technique for retaining and separating highly polar compounds.[11][12]

-

Mobile Phase: A typical mobile phase would consist of a mixture of water and a polar organic solvent like acetonitrile or methanol, with a buffer to control the pH.

-

Detection: As the molecule lacks a strong chromophore, UV detection at low wavelengths (e.g., <210 nm) may be possible. More sensitive and specific detection can be achieved with a mass spectrometer (LC-MS) or by pre-column derivatization with a UV-active or fluorescent tag.[13]

Gas Chromatography (GC)

Direct GC analysis of 3-aminopropane-1-sulfonamide is not feasible due to its low volatility and polar nature. However, GC analysis can be performed after derivatization of the polar functional groups to increase volatility.

-

Derivatization: The primary amine and the sulfonamide group can be derivatized, for example, by silylation or acylation, to produce more volatile and thermally stable compounds suitable for GC analysis.[14]

Caption: General workflow for GC-MS analysis of 3-aminopropane-1-sulfonamide.

Safety and Handling

As with any chemical, 3-aminopropane-1-sulfonamide should be handled with appropriate safety precautions in a laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Aminopropane-1-sulfonamide is a simple yet versatile molecule with significant potential as a building block in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in the public domain, this guide provides a solid foundation for researchers by outlining its predicted chemical properties, plausible synthetic routes, expected spectral characteristics, and appropriate analytical strategies. The bifunctional nature of this compound offers numerous possibilities for chemical modification, making it a valuable tool for the synthesis of novel sulfonamide derivatives with a wide range of potential therapeutic applications. Further research into the synthesis, characterization, and biological evaluation of 3-aminopropane-1-sulfonamide and its derivatives is warranted to fully explore its potential.

References

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. openaccesspub.org [openaccesspub.org]

- 3. CN1451652A - Process for preparing 3-amino propane sulfonic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn , ESI-Q-TOF-MS/MS and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ajchem-b.com [ajchem-b.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]

- 13. Comparison of the Retention of Aliphatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Modifiers of the Binary Eluent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as pentafluorobenzyl derivatives [R-SO2-N(PFB)2] and quantification of pharmacological acetazolamide in human urine - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-Aminopropane-1-sulfonamide: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 3-aminopropane-1-sulfonamide, a molecule of interest for researchers and professionals in drug development. The guide details scientifically robust synthetic strategies, emphasizing the rationale behind procedural choices and offering detailed experimental protocols. It is designed to serve as an in-depth resource, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of 3-Aminopropane-1-sulfonamide

3-Aminopropane-1-sulfonamide and its derivatives are important pharmacophores in medicinal chemistry. The presence of both a primary amino group and a sulfonamide moiety imparts unique physicochemical properties, making them valuable building blocks for the synthesis of novel therapeutic agents. The sulfonamide group is a key feature in a wide array of approved drugs, exhibiting antibacterial, anti-inflammatory, and antiviral activities.[1][2] The aminopropyl chain allows for versatile structural modifications and interactions with biological targets. A thorough understanding of the synthetic routes to this compound is therefore crucial for its application in drug discovery and development.

Primary Synthetic Strategy: Nucleophilic Substitution on a Halogenated Precursor

A robust and logical approach to the synthesis of 3-aminopropane-1-sulfonamide involves a two-step process starting from a readily available 3-chloropropanesulfonyl chloride. This strategy hinges on the sequential formation of the sulfonamide followed by the introduction of the amino group via nucleophilic substitution.

Rationale for the Chosen Pathway

This pathway is advantageous due to the commercial availability of the starting materials and the well-established nature of the reactions involved. The sulfonamide group is relatively stable and can be formed early in the synthesis. The subsequent displacement of the chloride with an amine is a classic and generally high-yielding transformation.

Reaction Schematics and Mechanism

The overall synthetic route can be visualized as follows:

Figure 1: Proposed primary synthetic pathway for 3-aminopropane-1-sulfonamide.

The first step involves the reaction of 3-chloropropane-1-sulfonyl chloride with ammonia to form 3-chloropropane-1-sulfonamide. The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is a standard method for the formation of primary sulfonamides.[3]

In the second step, the terminal chlorine atom of 3-chloropropane-1-sulfonamide is displaced by ammonia in a nucleophilic substitution reaction.[4] This step typically requires an excess of ammonia to minimize the formation of secondary and tertiary amine byproducts and may necessitate elevated temperature and pressure to proceed at a reasonable rate.

Detailed Experimental Protocols

Synthesis of 3-Chloropropane-1-sulfonamide

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Chloropropane-1-sulfonyl chloride | 177.05 | 17.7 g | 0.1 |

| Ammonium hydroxide (28-30% aq. solution) | 35.05 | 20 mL | ~0.3 |

| Tetrahydrofuran (THF) | 72.11 | 100 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 3-chloropropane-1-sulfonyl chloride (17.7 g, 0.1 mol) in 100 mL of tetrahydrofuran (THF).

-

Cool the solution to 0-5 °C in the ice bath.

-

Slowly add concentrated ammonium hydroxide (20 mL, ~0.3 mol) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

The resulting aqueous slurry is cooled in an ice bath and the white precipitate is collected by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield 3-chloropropane-1-sulfonamide.[4]

Synthesis of 3-Aminopropane-1-sulfonamide

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Chloropropane-1-sulfonamide | 157.62 | 15.8 g | 0.1 |

| Ammonium hydroxide (28-30% aq. solution) | 35.05 | 150 mL | ~2.25 |

Procedure:

-

Place 3-chloropropane-1-sulfonamide (15.8 g, 0.1 mol) and concentrated ammonium hydroxide (150 mL) into a high-pressure reaction vessel.

-

Seal the vessel and heat the mixture to 80-100 °C with stirring for 12-24 hours. The pressure will increase due to the heating of the aqueous ammonia solution.

-

After the reaction period, cool the vessel to room temperature.

-

Carefully vent the excess ammonia in a well-ventilated fume hood.

-

Concentrate the reaction mixture under reduced pressure to remove excess water and ammonia.

-

The crude product can be purified by recrystallization from an ethanol/water mixture to afford 3-aminopropane-1-sulfonamide.[5][6]

Alternative Synthetic Strategies

While the primary route is robust, alternative methods can be considered depending on the availability of starting materials and desired scale.

Gabriel Synthesis

The Gabriel synthesis is a classic method for preparing primary amines and avoids the over-alkylation often seen with ammonia.[7][8][9]

Figure 2: Gabriel synthesis approach to 3-aminopropane-1-sulfonamide.

This route involves the N-alkylation of potassium phthalimide with 3-chloropropane-1-sulfonamide. The resulting phthalimide intermediate is then cleaved, typically with hydrazine, to release the desired primary amine.[7][8]

Reduction of a Nitro or Azido Precursor

Another viable strategy is the reduction of a corresponding nitro or azido derivative.

Figure 3: Reductive approach to 3-aminopropane-1-sulfonamide.

For instance, 3-nitropropane-1-sulfonamide could be synthesized and subsequently reduced to the target amine. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction (e.g., SnCl₂ in HCl).[10] This method is often clean and high-yielding.

Conclusion

The synthesis of 3-aminopropane-1-sulfonamide can be effectively achieved through several well-established synthetic routes. The primary strategy involving nucleophilic substitution on 3-chloropropane-1-sulfonamide offers a reliable and scalable method. Alternative approaches such as the Gabriel synthesis or the reduction of a nitro precursor provide valuable options for researchers. The choice of synthetic route will ultimately depend on factors such as starting material availability, scalability, and the specific requirements of the research or development program. This guide provides the necessary technical details and scientific rationale to enable the successful synthesis of this important chemical entity.

References

- Canadian Science Publishing. (n.d.). SYNTHESIS AND PROPERTIES OF HOMOTAURINE.

- ResearchGate. (n.d.). Homotaurine and taurine are structural GABA analogs with close....

- Google Patents. (n.d.). CN1200929C - Method of preparing 3-amino propane sulfonic acid.

- Google Patents. (n.d.). CN1451652A - Process for preparing 3-amino propane sulfonic acid.

- Google Patents. (n.d.). US3218352A - Homotaurine process.

- Google Patents. (n.d.). CN101362709B - 3-amino propanesulfonic acid preparation method.

- Regulations.gov. (2009). Homotaurine.

- Canadian Science Publishing. (n.d.). SYNTHESIS AND PROPERTIES OF HOMOTAURINE.

- Google Patents. (n.d.). CN108623501B - Isotopically enriched 3-amino-1-propanesulfonic acid derivatives and their use.

- Wikipedia. (n.d.). Gabriel synthesis.

- Chemistry LibreTexts. (2023). Gabriel Synthesis.

- Master Organic Chemistry. (2025). The Gabriel Synthesis.

- Santa Cruz Biotechnology. (n.d.). 3-aminopropane-1-sulfonamide.

- PubChem. (n.d.). 3-Chloropropane-1-sulfonamide.

- BenchChem. (2025). Comparative Guide to the Synthetic Routes of N-(3-aminophenyl)sulfamide.

- YouTube. (2020). Gabriel Synthesis of Amino Acids | MCAT Organic Chemistry Prep.

- ResearchGate. (n.d.). Syntbetic Routes of Sulfonarnide Derivatives: A Brief Review.

- CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review.

- PubMed. (2025). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities.

- ResearchGate. (2025). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances.

- ResearchGate. (n.d.). Synthetic Routes of Sulfonamide Derivatives: A Brief Review.

- Santa Cruz Biotechnology. (n.d.). 3-aminopropane-1-sulfonamide hydrochloride.

- ResearchGate. (2025). Synthesis and characterization of 3-amino-1, 2-propanediol.

- National Institutes of Health. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Chloropropane-1-sulfonamide | C3H8ClNO2S | CID 13614818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Aminopropane-1-sulfonamide

CAS Number: 74494-51-2

Prepared by: Gemini, Senior Application Scientist

Disclaimer: This document provides a comprehensive overview based on established principles of organic chemistry and spectroscopy. Due to the limited availability of published experimental data specific to 3-Aminopropane-1-sulfonamide, certain sections, including the synthetic protocol and detailed biological activities, are presented as predictive models grounded in the known chemistry of related aliphatic sulfonamides.

Introduction

3-Aminopropane-1-sulfonamide is a bifunctional organic molecule featuring a primary aliphatic amine and a primary sulfonamide group. This unique combination of functional groups suggests its potential as a versatile building block in medicinal chemistry and materials science. The primary amine offers a nucleophilic center for a wide array of chemical modifications, while the sulfonamide moiety, a well-known pharmacophore, imparts specific physicochemical properties such as hydrogen bonding capabilities and metabolic stability.[1] This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical understanding of its core properties, a plausible synthetic route, expected reactivity, and potential areas of application.

Physicochemical Properties

The fundamental properties of 3-Aminopropane-1-sulfonamide are summarized below. It is important to note that some of these values are predicted through computational models and await experimental verification.[2]

| Property | Value | Source |

| CAS Number | 74494-51-2 | [2] |

| Molecular Formula | C₃H₁₀N₂O₂S | [2] |

| Molecular Weight | 138.19 g/mol | [2] |

| Physical Form | Solid (Predicted) | [3] |

| Boiling Point | 302.2 ± 44.0 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [2] |

| LogP | -1.64 (Predicted) | [2] |

| Topological Polar Surface Area | 86.18 Ų | [4] |

| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | [3] |

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A logical approach involves the reaction of a suitable starting material, 3-aminopropane-1-sulfonyl chloride hydrochloride, with ammonia. The sulfonyl chloride can be prepared from a precursor like 3-amino-1-propanol.

Caption: Proposed two-step synthesis of 3-Aminopropane-1-sulfonamide.

Detailed Experimental Protocol (Theoretical)

Step 1: Synthesis of 3-Chloropropane-1-sulfonyl chloride

-

Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), and a magnetic stirrer.

-

Reagents: Charge the flask with 3-amino-1-propanol. Cool the flask in an ice bath.

-

Reaction: Slowly add a mixture of thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) to the cooled solution via the dropping funnel with vigorous stirring. The reaction is highly exothermic and releases HCl gas.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux until the evolution of gas ceases. The excess reagents can be removed by distillation under reduced pressure. The crude 3-chloropropane-1-sulfonyl chloride is then purified by vacuum distillation.

Step 2: Synthesis of 3-Aminopropane-1-sulfonamide

-

Reaction Setup: In a pressure-resistant vessel equipped with a magnetic stirrer, place the purified 3-chloropropane-1-sulfonyl chloride.

-

Reaction: Cool the vessel in an ice-salt bath and add a concentrated aqueous solution of ammonia. Seal the vessel and allow it to warm to room temperature. Stir the mixture for several hours.

-

Isolation: After the reaction is complete, vent the vessel carefully. The solvent and excess ammonia are removed under reduced pressure.

-

Purification: The resulting solid residue can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 3-Aminopropane-1-sulfonamide.

Chemical Reactivity

The reactivity of 3-Aminopropane-1-sulfonamide is dictated by its two primary functional groups.

Caption: Reactivity map of 3-Aminopropane-1-sulfonamide.

-

Amino Group: The primary amine is a potent nucleophile and a weak base. It is expected to undergo typical reactions of primary amines, such as acylation to form amides, alkylation, and condensation with aldehydes and ketones to form Schiff bases.

-

Sulfonamide Group: The N-H protons of the sulfonamide are weakly acidic and can be deprotonated by a strong base. The resulting anion can then be alkylated or arylated.[5] The sulfonamide group itself is generally stable to hydrolysis.

Spectroscopic Characterization (Predicted)

No published spectra for 3-Aminopropane-1-sulfonamide are currently available. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.[6][7]

¹H NMR Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0 - 7.5 | Singlet (broad) | 2H | SO₂NH₂ |

| ~3.1 - 3.3 | Triplet | 2H | CH₂ -SO₂NH₂ |

| ~2.8 - 3.0 | Triplet | 2H | CH₂ -NH₂ |

| ~1.8 - 2.0 | Quintet | 2H | CH₂-CH₂ -CH₂ |

| ~1.5 - 1.7 | Singlet (broad) | 2H | CH₂NH₂ |

¹³C NMR Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~50 - 55 | C H₂-SO₂NH₂ |

| ~38 - 42 | C H₂-NH₂ |

| ~25 - 30 | CH₂-C H₂-CH₂ |

FT-IR Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H Stretch | -NH₂ (amine and sulfonamide) |

| 2950 - 2850 | C-H Stretch | -CH₂- |

| ~1600 | N-H Bend (Scissoring) | -NH₂ |

| ~1350 | S=O Asymmetric Stretch | -SO₂- |

| ~1160 | S=O Symmetric Stretch | -SO₂- |

| ~910 | S-N Stretch | -SO₂-N- |

Mass Spectrometry

The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 138. Subsequent fragmentation would likely involve the loss of the amino group, the sulfonamide group, and cleavage of the propyl chain.

Potential Applications and Biological Activity

While there is no specific biological data for 3-Aminopropane-1-sulfonamide, its structural features allow for informed speculation on its potential roles in drug discovery and development.

-

Scaffold for Drug Design: The bifunctional nature of this molecule makes it an attractive scaffold. The primary amine can be used as a handle to attach this molecule to other pharmacophores, while the sulfonamide group can interact with biological targets.

-

Carbonic Anhydrase Inhibition: Aliphatic sulfonamides have been investigated as inhibitors of carbonic anhydrase (CA), an enzyme family involved in various physiological processes.[8] It is plausible that 3-Aminopropane-1-sulfonamide or its derivatives could exhibit inhibitory activity against certain CA isoforms.

-

Antibacterial Agents: Although most sulfonamide antibiotics are aromatic, some aliphatic sulfonamides have shown antimicrobial activity.[9] Screening of 3-Aminopropane-1-sulfonamide against a panel of bacterial strains could be a worthwhile endeavor.

Caption: Workflow for exploring the therapeutic potential of 3-Aminopropane-1-sulfonamide.

Analytical Methodologies

A general workflow for the analysis and characterization of synthesized 3-Aminopropane-1-sulfonamide would involve a combination of chromatographic and spectroscopic techniques.

Caption: General analytical workflow for 3-Aminopropane-1-sulfonamide.

High-performance liquid chromatography (HPLC) with a suitable detector (e.g., UV or ELSD) would be the method of choice for assessing the purity of the compound. Thin-layer chromatography (TLC) could be used for rapid reaction monitoring.

Conclusion

3-Aminopropane-1-sulfonamide is a simple yet intriguing molecule with untapped potential. While specific experimental data remains scarce, this guide provides a solid theoretical framework for its synthesis, reactivity, and characterization. Its dual functionality makes it a promising candidate for further investigation, particularly in the synthesis of novel bioactive compounds. Future research should focus on the experimental validation of the properties and protocols outlined in this document to fully elucidate the chemical and biological profile of this compound.

References

- Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669.

- Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry, 2021.

- 3-Aminopropane-1-sulfonamide. Chemsrc.com.

- Current Perspectives on Biological Screening of Newly Synthesised Sulfanilamide Schiff Bases as Promising Antibacterial and Antibiofilm Agents. PubMed Central, 2024.

- A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors. PubMed Central, 2017.

- 3-Amino-propane-1-sulfonic acid hydroxy-methyl-amide; hydrobromide. PubChem.

- Process for preparing 3-amino propane sulfonic acid.

- 3-Amino-1-propanesulfonic acid. SpectraBase.

- Sulfonamide. Wikipedia.

- Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. PubMed.

- 3-Amino-1-propanesulfonic acid, 95%. Thermo Scientific Chemicals.

- Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 2022.

- FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion...

- 13 C-NMR spectrum of expanded spectrum signal for aliphatic and aromatic carbon N, N - ResearchG

- The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 1955.

- 3-Amino-1-propanesulfonic acid. Capot Chemical.

- Carbon-13 Magnetic Resonance Spectroscopy of Drugs. Sulfonamides. ElectronicsAndBooks.

- Method of preparing 3-amino propane sulfonic acid.

- 3-amino propanesulfonic acid preparation method.

- 1 H NMR and 13 C NMR of the prepared compounds.

- Isotopically enriched 3-amino-1-propanesulfonic acid derivatives and their use.

- Methods, compounds, compositions and vehicles for delivering 3-amino-1-propanesulfonic acid.

- Chemical Genetic Screening Identifies Sulfonamides That Raise Organellar pH and Interfere With Membrane Traffic. PubMed, 2004.

- Synthesis and characterization of some sulfonamide dervatives.

- Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 2022.

- An In-depth Technical Guide to the 1H NMR Spectrum of N-Propyl-p-toluenesulfonamide. Benchchem.

- FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper...

- Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.

- 3-aminopropane-1-sulfonamide. Santa Cruz Biotechnology.

- Sulfanilamide(63-74-1) 1H NMR spectrum. ChemicalBook.

- 3-Amino-1-propanesulfonic acid. BOC Sciences.

- 3-Aminopropane-1-sulfonic acid. BLD Pharm.

- 3-Aminopropanesulfonic acid. ECHEMI.

- 3-Amino-1-propanesulfonic acid 97. Sigma-Aldrich.

- 1-Propanol, 3-amino-. NIST WebBook.

- 3-Amino-1-propanesulfonic acid, 97%. Thermo Scientific Chemicals.

- Preparation of 3-(trimethylsilanyl)propynoic acid N- (hydroxyalkyl)amides.

- Method of preparing amides.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Aminopropane-1-sulfonamide | CAS#:74494-51-2 | Chemsrc [chemsrc.com]

- 3. scbt.com [scbt.com]

- 4. 3-Amino-propane-1-sulfonic acid hydroxy-methyl-amide; hydrobromide | C4H12N2O3S | CID 44292547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Amino-1-propanesulfonic acid 97 3687-18-1 [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. znaturforsch.com [znaturforsch.com]

- 8. A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current Perspectives on Biological Screening of Newly Synthetised Sulfanilamide Schiff Bases as Promising Antibacterial and Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]

3-Aminopropane-1-sulfonamide molecular weight

An In-Depth Technical Guide to 3-Aminopropane-1-sulfonamide: Properties, Synthesis, and Therapeutic Context

Abstract

This technical guide provides a comprehensive overview of 3-Aminopropane-1-sulfonamide, a molecule of interest to researchers in proteomics, medicinal chemistry, and drug development. The document delineates the fundamental physicochemical properties of the compound, including its precise molecular weight of 138.19 g/mol .[1] It further explores the established principles of sulfonamide synthesis to propose a viable manufacturing workflow. A significant portion of this guide is dedicated to contextualizing the potential applications of 3-Aminopropane-1-sulfonamide by examining the broad therapeutic landscape of the sulfonamide class of drugs. To provide a tangible example of the potential of related structures, a case study on the structurally similar compound, Homotaurine (3-Amino-1-propanesulfonic acid), and its role in Alzheimer's disease research is presented. This guide is intended to serve as a foundational resource for scientists engaged in the exploration and utilization of novel sulfonamide-based compounds.

Introduction to the Sulfonamide Moiety and 3-Aminopropane-1-sulfonamide

The Enduring Significance of Sulfonamides in Drug Discovery

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of modern medicinal chemistry. Historically, sulfonamides, or "sulfa drugs," were the first class of synthetic antimicrobial agents to be widely used, revolutionizing the treatment of bacterial infections before the advent of penicillin.[2][3] Their utility, however, extends far beyond their antimicrobial origins. The sulfonamide moiety is a versatile pharmacophore found in drugs with a vast range of biological activities, including antiviral, antidiabetic, anticancer, and diuretic properties.[2][3] This versatility stems from its ability to act as a stable, hydrogen-bonding mimic of other functional groups, notably the carboxylate group, enabling it to interact with a wide array of biological targets such as enzymes and receptors.[2][4]

Structural Overview of 3-Aminopropane-1-sulfonamide

3-Aminopropane-1-sulfonamide (CAS No. 74494-51-2) is a bifunctional organic molecule characterized by a terminal primary amine (-NH₂) and a sulfonamide group, separated by a flexible three-carbon propyl chain. This structure presents two key reactive/interactive sites, making it an intriguing building block for chemical synthesis and a candidate for biological screening. The primary amine offers a nucleophilic site for further chemical modification, while the sulfonamide group provides hydrogen bond donor and acceptor capabilities crucial for molecular recognition at biological targets.

Caption: Core attributes of 3-Aminopropane-1-sulfonamide.

Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development, guiding decisions on solvent selection, formulation, and experimental design.

| Property | Value | Source |

| Molecular Formula | C₃H₁₀N₂O₂S | [1][5] |

| Molecular Weight | 138.19 g/mol (138.189 Exact Mass) | [1][5] |

| CAS Number | 74494-51-2 | [5] |

| Density | 1.3 ± 0.1 g/cm³ | [5] |

| Boiling Point | 302.2 ± 44.0 °C at 760 mmHg | [5] |

| Flash Point | 136.6 ± 28.4 °C | [5] |

| LogP | -1.64 | [5] |

| Appearance | Solid powder (typical for similar compounds) | [] |

| Solubility | Expected to be soluble in water and DMSO | [][7] |

The negative LogP value indicates a high degree of hydrophilicity, suggesting good solubility in polar solvents like water, which is consistent with the presence of both amino and sulfonamide groups capable of hydrogen bonding.

Synthesis and Characterization

While specific, scaled-up synthesis routes for 3-Aminopropane-1-sulfonamide are not extensively detailed in public literature, a robust synthesis can be proposed based on well-established principles of sulfonamide chemistry.

Proposed Synthesis Workflow

The most common method for forming a sulfonamide bond is the reaction of a sulfonyl chloride with a primary or secondary amine. For 3-Aminopropane-1-sulfonamide, a logical approach involves a two-step process starting from a protected aminopropanol or a related precursor, which is first converted to its sulfonyl chloride derivative and then reacted with ammonia.

Caption: Proposed two-step synthesis of 3-Aminopropane-1-sulfonamide.

Experimental Protocol: Physicochemical Characterization

Upon synthesis, rigorous characterization is required to confirm the identity, purity, and properties of the final compound. This protocol outlines a standard workflow for this validation.

Objective: To verify the chemical structure and assess the purity of synthesized 3-Aminopropane-1-sulfonamide.

Methodologies:

-

Purity Assessment via High-Performance Liquid Chromatography (HPLC):

-

Causality: HPLC is the gold standard for assessing the purity of small molecules. It separates the target compound from impurities, starting materials, and byproducts based on differential partitioning between a stationary and a mobile phase.

-

Procedure:

-

Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., water or DMSO).[7]

-

Use a C18 reverse-phase column.

-

Employ a gradient elution method with two mobile phases: (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

-

Run a gradient from 5% B to 95% B over 15 minutes.

-

Monitor the eluent using a UV detector at 210 nm (as the compound lacks a strong chromophore).

-

Validation: A pure sample should yield a single major peak. Purity is calculated by integrating the area of this peak relative to the total peak area.

-

-

-

Structural Verification via Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR):

-

Causality: MS provides the molecular weight of the compound, while NMR spectroscopy elucidates its exact chemical structure by probing the environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

Procedure (MS):

-

Infuse a diluted sample into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the spectrum in positive ion mode.

-

Validation: Look for a peak corresponding to the protonated molecule [M+H]⁺ at m/z 139.19.

-

-

Procedure (NMR):

-

Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

Validation: The ¹H NMR spectrum should show distinct signals for the three methylene groups (-CH₂-) and the amine protons. The integration of these signals should correspond to the number of protons in each environment. The ¹³C NMR should show three distinct carbon signals.

-

-

Applications and Therapeutic Landscape

Broad-Spectrum Biological Activity of Sulfonamides

The sulfonamide class is a rich source of therapeutic agents. Their derivatives have been developed as:

-

Antimicrobial Agents: Effective against both Gram-positive and some Gram-negative bacteria.[4]

-

Anticancer Agents: Often by inhibiting enzymes crucial for cancer cell proliferation, such as carbonic anhydrases.[2][4]

-

Antiviral and Antifungal Agents: Demonstrating a wide spectrum of activity against various pathogens.[3]

-

Enzyme Inhibitors: Notably targeting carbonic anhydrase for applications in glaucoma and other conditions.[4]

Given this history, 3-Aminopropane-1-sulfonamide serves as a valuable scaffold for combinatorial chemistry efforts aimed at discovering new drugs within these therapeutic areas.

Case Study: Homotaurine (3-Amino-1-propanesulfonic acid) in Alzheimer's Disease

To illustrate the therapeutic potential of a closely related structure, we examine Homotaurine (also known as Tramiprosate), which is 3-Amino-1-propanesulfonic acid .[7][8] This compound differs from our topic molecule only by having a sulfonic acid (-SO₃H) group instead of a sulfonamide (-SO₂NH₂).

Homotaurine has been investigated as a therapeutic agent for Alzheimer's disease.[9] Its mechanism of action is believed to involve the inhibition of the formation of toxic amyloid-β (Aβ) oligomers and fibrils, which are a pathological hallmark of the disease.[][9] It is thought to bind to soluble Aβ peptides, preventing their aggregation into neurotoxic plaques.

Caption: Mechanism of Homotaurine in preventing Aβ aggregation.

This case study highlights how a small molecule with an amino-propyl-sulfuryl structure can have significant biological effects, providing a strong rationale for investigating derivatives like 3-Aminopropane-1-sulfonamide for similar or novel therapeutic applications.

Conclusion

3-Aminopropane-1-sulfonamide is a well-defined chemical entity with a molecular weight of 138.19 g/mol .[1] Its simple, bifunctional structure makes it an attractive starting point for synthetic chemistry programs. While direct therapeutic applications are not yet established, its membership in the pharmacologically prolific sulfonamide family suggests significant potential. The proven neuroprotective activity of its close analog, Homotaurine, provides a compelling rationale for its exploration in neurodegenerative disease research and other therapeutic areas where the sulfonamide moiety has demonstrated success. This guide provides the foundational knowledge—from physicochemical properties to synthesis and biological context—necessary for researchers to incorporate this promising molecule into their development pipelines.

References

-

Chemsrc. 3-Aminopropane-1-sulfonamide | CAS#:74494-51-2. [Link]

- Google Patents.

-

Advanced Journal of Chemistry. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

-

PEXACY International Journal of Pharmaceutical Science. Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. [Link]

-

Advanced Journal of Chemistry, Section B. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 3. ajchem-b.com [ajchem-b.com]

- 4. pexacy.com [pexacy.com]

- 5. 3-Aminopropane-1-sulfonamide | CAS#:74494-51-2 | Chemsrc [chemsrc.com]

- 7. 3-氨基-1-丙磺酸 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 8. 3687-18-1|3-Aminopropane-1-sulfonic acid|BLD Pharm [bldpharm.com]

- 9. CN108623501B - Isotopically enriched 3-amino-1-propanesulfonic acid derivatives and their use - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Structure Elucidation of 3-Aminopropane-1-sulfonamide

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive, technically-grounded framework for the structure elucidation of 3-aminopropane-1-sulfonamide (C₃H₁₀N₂O₂S), a molecule featuring both a primary amine and a sulfonamide functional group.[1][2] By integrating data from mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography, this document serves as a practical manual for researchers. It moves beyond a mere listing of techniques to explain the causal logic behind experimental choices, ensuring a self-validating and robust analytical workflow.

Introduction: The Imperative for Unambiguous Characterization

3-Aminopropane-1-sulfonamide is a small organic molecule containing a flexible propyl chain flanked by two key functional groups: a basic primary amine and an acidic sulfonamide. This bifunctional nature makes it an interesting scaffold in medicinal chemistry and materials science. Analogs such as 3-amino-1-propanesulfonic acid (Homotaurine) are investigated for their roles in neuroscience, particularly in relation to amyloid-beta related diseases.[3][4]

Accurate structure elucidation is non-negotiable. It confirms the outcome of a synthesis, enables the interpretation of biological activity, and is a prerequisite for intellectual property claims and regulatory submission. This guide presents a multi-technique, orthogonal approach to confidently establish the identity and connectivity of 3-aminopropane-1-sulfonamide.

Integrated Analytical Strategy

No single technique provides a complete structural picture. A synergistic approach, where the outputs of different experiments corroborate one another, is the gold standard. The workflow outlined below represents a logical progression from confirming molecular weight to mapping atomic connectivity and, finally, determining three-dimensional arrangement.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Formula

Mass spectrometry (MS) is the first-line technique to determine the molecular weight (MW) of a compound and gain initial structural insights through fragmentation analysis. Electrospray ionization (ESI) is the preferred method for a polar molecule like 3-aminopropane-1-sulfonamide, as it is a "soft" ionization technique that typically yields the protonated molecular ion with minimal in-source fragmentation.[5]

Expected Data & Interpretation

The molecular formula C₃H₁₀N₂O₂S gives a monoisotopic mass of approximately 138.05 Da.[1]

-

Full Scan (Positive ESI Mode): The primary ion expected is the protonated molecule, [M+H]⁺, at m/z 139.05. The presence of two nitrogen atoms adheres to the "nitrogen rule," which states that a compound with an even number of nitrogen atoms will have an even nominal molecular weight.[6]

-

Tandem MS (MS/MS): Collision-induced dissociation (CID) of the parent ion (m/z 139.05) provides structural fragments. The fragmentation of sulfonamides can be complex, sometimes involving rearrangements.[7][8] Key expected fragmentation pathways for 3-aminopropane-1-sulfonamide include:

Caption: Predicted ESI-MS/MS fragmentation pathways.

Experimental Protocol: ESI-MS/MS

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of HPLC-grade acetonitrile and water containing 0.1% formic acid to facilitate protonation.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Full Scan Acquisition (MS1): Acquire data in positive ion mode over a mass range of m/z 50-500 to identify the [M+H]⁺ ion.

-

Tandem MS Acquisition (MS2): Select the [M+H]⁺ ion (m/z 139.05) for collision-induced dissociation (CID) using argon as the collision gas. Ramp the collision energy (e.g., 10-40 eV) to observe a range of fragment ions.

-

Data Analysis: Use software to calculate the elemental composition of the parent and fragment ions, comparing the measured accurate mass to the theoretical mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D experiments provides unambiguous evidence of atomic connectivity.

¹H NMR Spectroscopy: Mapping the Protons

¹H NMR provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (indicating neighboring protons).

Predicted ¹H NMR Spectrum (in D₂O): The use of D₂O as a solvent will cause the exchangeable protons on the -NH₂ groups to be replaced with deuterium, simplifying the spectrum by removing their signals.

| Protons (Position) | Predicted δ (ppm) | Multiplicity | Coupling (J) | Integration |

| H-1 (-CH₂ -NH₂) | ~3.10 | Triplet (t) | ~7.5 Hz | 2H |

| H-2 (-CH₂-CH₂ -CH₂-) | ~2.05 | Quintet (quin) | ~7.5 Hz | 2H |

| H-3 (-CH₂ -SO₂NH₂) | ~3.25 | Triplet (t) | ~7.5 Hz | 2H |

Note: Chemical shift predictions can be performed using various software tools or databases and are highly dependent on solvent and pH.[11][12][13]

¹³C NMR Spectroscopy: The Carbon Skeleton

Proton-decoupled ¹³C NMR reveals the number of chemically non-equivalent carbon atoms. Due to the low natural abundance of ¹³C (1.1%), these experiments require more sample or longer acquisition times than ¹H NMR.[14]

Predicted ¹³C NMR Spectrum (in D₂O): The chemical shifts are influenced by proximity to electronegative atoms (N, O, S).[15]

| Carbon (Position) | Predicted δ (ppm) |

| C-1 (C H₂-NH₂) | ~38 |

| C-2 (-CH₂-C H₂-CH₂-) | ~25 |

| C-3 (C H₂-SO₂NH₂) | ~50 |

2D NMR: Connecting the Pieces

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for confirming the assignments made from 1D spectra.

-

COSY: Shows correlations between protons that are coupled to each other (typically over 2-3 bonds). For 3-aminopropane-1-sulfonamide, we expect to see a cross-peak between the H-1 and H-2 signals, and another between the H-2 and H-3 signals, confirming the propyl chain connectivity.

-

HSQC: Shows correlations between protons and the carbons they are directly attached to. This experiment would definitively link the proton at ~3.10 ppm to the carbon at ~38 ppm (C-1), the proton at ~2.05 ppm to the carbon at ~25 ppm (C-2), and so on.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, high-quality 5 mm NMR tube.[16][17][18] The optimal sample height is typically around 4-5 cm.[19]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Data Acquisition:

-

Acquire a standard 1D ¹H spectrum.

-

Acquire a proton-decoupled 1D ¹³C spectrum.

-

Acquire a 2D ¹H-¹H COSY spectrum.

-

Acquire a 2D ¹H-¹³C HSQC spectrum.

-

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak.

X-Ray Crystallography: The Definitive Structure

While MS and NMR provide powerful evidence for the structure in solution, single-crystal X-ray diffraction (SC-XRD) provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state.[20][21] It is considered the "gold standard" for structure determination.[22]

The primary challenge is often growing a single crystal of sufficient quality. Many small, flexible molecules can be difficult to crystallize.[23]

Experimental Protocol: SC-XRD

-

Crystal Growth: Attempt to grow single crystals from the purified compound. Common techniques include:

-

Slow evaporation of a saturated solution.

-

Vapor diffusion (e.g., diffusing a poor solvent into a solution of the compound in a good solvent).

-

Cooling of a saturated solution.

-

A screening of various solvents and solvent mixtures is typically required.

-

-

Crystal Mounting: Mount a suitable single crystal (typically 0.1-0.3 mm in size) on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen (e.g., 100 K) on an X-ray diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution) and their positions and thermal parameters are optimized to best fit the experimental data (structure refinement).

-

Data Analysis: The final refined structure provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the crystal lattice.

Conclusion: A Self-Validating Approach

References

-

Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement Source: PubMed URL: [Link]

-

Title: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions Source: PubMed URL: [Link]

-

Title: 3-Aminopropane-1-sulfonamide | CAS#:74494-51-2 Source: Chemsrc URL: [Link]

-

Title: Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion Source: Bentham Science Publishers URL: [Link]

-

Title: Small molecule crystallography Source: Excillum URL: [Link]

-

Title: Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions Source: ResearchGate URL: [Link]

-

Title: Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry Source: ACS Publications URL: [Link]

-

Title: NMR sample preparation guidelines Source: Nmr-Service.com URL: [Link]

-

Title: FT-NMR Sample Preparation Guide Source: MIT OpenCourseWare URL: [Link]

-

Title: NMR Sample Preparation Guide Source: Scribd URL: [Link]

-

Title: NMR Sample Preparation: The Complete Guide Source: Organomation URL: [Link]

-

Title: Absolute Configuration of Small Molecules by Co‐Crystallization Source: NIH URL: [Link]

-

Title: X-ray Crystallography for Molecular Structure Determination Source: AZoLifeSciences URL: [Link]

-

Title: 3-Amino-propane-1-sulfonic acid hydroxy-methyl-amide; hydrobromide Source: PubChem URL: [Link]

-

Title: From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination Source: ACS Publications URL: [Link]

-

Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products Source: RSC Publishing URL: [Link]

-

Title: An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation Source: NIH URL: [Link]

-

Title: Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning Source: MDPI URL: [Link]

-

Title: Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning Source: PubMed URL: [Link]

-

Title: 13C NMR spectroscopy • Chemical shift Source: Banaras Hindu University URL: [Link]

-

Title: Mass Spectrometry: Fragmentation Source: University of Wisconsin-River Falls URL: [Link]

-

Title: 13-C NMR Chemical Shift Table Source: University of Puget Sound URL: [Link]

-

Title: Video: Mass Spectrometry: Amine Fragmentation Source: JoVE URL: [Link]

-

Title: Predict 1H proton NMR spectra Source: NMRDB.org URL: [Link]

- Title: Method of preparing 3-amino propane sulfonic acid Source: Google Patents URL

-

Title: Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Source: NIH URL: [Link]

-

Title: 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions Source: MDPI URL: [Link]

-

Title: 13.10: Characteristics of ¹³C NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]

-

Title: 13 C NMR Chemical Shifts Source: Oregon State University URL: [Link]

-

Title: AM1 parameters for the prediction of 1H and 13C NMR chemical shifts in proteins Source: PubMed URL: [Link]

- Title: Isotopically enriched 3-amino-1-propanesulfonic acid derivatives and their use Source: Google Patents URL

Sources

- 1. 3-Aminopropane-1-sulfonamide | CAS#:74494-51-2 | Chemsrc [chemsrc.com]

- 2. scbt.com [scbt.com]

- 3. 3687-18-1|3-Aminopropane-1-sulfonic acid|BLD Pharm [bldpharm.com]

- 4. CN108623501B - Isotopically enriched 3-amino-1-propanesulfonic acid derivatives and their use - Google Patents [patents.google.com]

- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 7. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Visualizer loader [nmrdb.org]

- 14. bhu.ac.in [bhu.ac.in]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 17. ocw.mit.edu [ocw.mit.edu]

- 18. scribd.com [scribd.com]

- 19. organomation.com [organomation.com]

- 20. excillum.com [excillum.com]

- 21. rigaku.com [rigaku.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 3-Aminopropane-1-sulfonamide

An In-Depth Technical Guide to the Biological Activity of 3-Aminopropane-1-sulfonamide (Tramiprosate/Homotaurine)

Executive Summary

3-Aminopropane-1-sulfonamide, more commonly known as Tramiprosate or Homotaurine, is a synthetic, orally administered small molecule with significant neuroprotective properties.[1][2] Structurally similar to the endogenous amino acid taurine, it has been extensively investigated for its therapeutic potential in neurodegenerative disorders, most notably Alzheimer's disease (AD).[1] This technical guide provides a comprehensive overview of the multifaceted biological activities of 3-Aminopropane-1-sulfonamide, delving into its primary mechanism of action, preclinical and clinical evidence, pharmacokinetic profile, and key experimental protocols for its evaluation. The core therapeutic action of Tramiprosate lies in its ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[3][4] By binding to soluble Aβ monomers, it prevents the formation of neurotoxic oligomers and subsequent fibrillar plaques.[3][5] While large-scale clinical trials did not meet primary endpoints in a broad AD population, compelling evidence from post-hoc analyses revealed significant cognitive and functional benefits in a genetically-defined subgroup of patients—APOE4/4 homozygotes.[4][5] This has reinvigorated interest in Tramiprosate and led to the development of an improved prodrug, ALZ-801, positioning it as a promising candidate for precision medicine in Alzheimer's therapy.[6][7] This guide serves as a resource for researchers, scientists, and drug development professionals engaged in the study of neurodegenerative diseases.

Part 1: The Molecular Mechanism of Action

The therapeutic effects of 3-Aminopropane-1-sulfonamide are attributed to a combination of mechanisms, with its anti-amyloid aggregation activity being the most well-characterized.

Inhibition of Amyloid-Beta (Aβ) Aggregation

The prevailing hypothesis in Alzheimer's disease pathology centers on the neurotoxicity of aggregated amyloid-beta peptides. Tramiprosate directly intervenes at the initial stages of this pathological cascade.

-

Binding to Soluble Aβ Monomers: Tramiprosate is an Aβ anti-aggregation agent that selectively binds to soluble Aβ42 monomers.[3][5] This interaction is crucial as it occurs upstream before the formation of toxic oligomeric species.

-

Stabilization and Conformational Modulation: Through a multi-ligand interaction, Tramiprosate "envelopes" the Aβ42 monomer, stabilizing it in a conformation that is resistant to aggregation.[5][7][8] This prevents the misfolding and self-assembly of Aβ peptides that initiate the formation of oligomers and fibrils.[7][8]

-

Targeting Key Amino Acid Residues: Mechanistic studies using nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics have identified the specific binding sites of Tramiprosate on the Aβ42 peptide. It interacts with the side chains of Lysine-16, Lysine-28, and Aspartate-23.[5][8] These residues are critical for the formation of the initial "seeds" for Aβ aggregation and are also implicated in its neuronal toxicity.[5][8]

The diagram below illustrates the inhibitory effect of Tramiprosate on the amyloid cascade.

Caption: Mechanism of Tramiprosate in inhibiting Aβ aggregation.

GABAergic Modulation

Beyond its primary anti-amyloid activity, 3-Aminopropane-1-sulfonamide exhibits effects on the GABAergic system due to its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA).[1][2][3]

-

GABA Receptor Interaction: In vitro studies have shown that Tramiprosate acts as a partial agonist at both GABA-A and GABA-B receptors.[1] At GABA-B receptors, it demonstrates low efficacy, potentially acting as an antagonist by displacing full agonists like GABA.[1]

-

Neuroprotective Implications: This GABAergic activity may contribute to its overall neuroprotective profile, potentially by modulating neuronal excitability and counteracting the excitotoxicity observed in AD.[3] Preclinical studies have shown it can inhibit Aβ42-induced extracellular signal-regulated protein kinases (ERK1/2) activation through a GABA-A-independent mechanism.[3]

Anti-Inflammatory Effects

Neuroinflammation is a critical component of AD pathology. Tramiprosate has demonstrated anti-inflammatory effects in patients with mild cognitive impairment, suggesting a third pillar to its mechanism of action that complements its anti-amyloid and GABAergic activities.[3][9]

Part 2: Preclinical and Clinical Evidence

The therapeutic hypothesis for 3-Aminopropane-1-sulfonamide is supported by extensive preclinical research and nuanced clinical trial data.

Preclinical Studies

In vivo studies using transgenic mouse models of Alzheimer's disease have consistently demonstrated the efficacy of Tramiprosate.

| Study Type | Model | Key Findings | Reference |

| In Vivo | AD Mouse Model | Reduced formation of oligomers and fibrillar amyloid plaques. | [3] |

| In Vivo | AD Mouse Model | Dose-dependent decrease in plasma Aβ levels. | [3] |

| In Vivo | AD Mouse Model | Reduction in both soluble and insoluble Aβ40 and Aβ42 levels in the brain. | [4] |

| In Vitro | Neuronal Cultures | Did not reverse Aβ-induced long-term potentiation (LTP) inhibition. | [3] |

| In Vitro | N/A | Shown to favor non-toxic tau polymerization into fibrillar aggregates. | [3] |

Clinical Trials and the APOE4 Connection

Tramiprosate was evaluated in large Phase III clinical trials for mild-to-moderate Alzheimer's disease but did not achieve its primary efficacy endpoints in the overall study population.[1][5] However, this apparent failure led to a pivotal discovery.

A pre-specified subgroup analysis revealed robust, sustained, and clinically meaningful cognitive and functional benefits specifically in patients who were homozygous for the apolipoprotein E4 (APOE4) allele.[5] This "APOE4 gene-dose effect" is attributed to the higher burden of amyloid pathology in these individuals, making them more responsive to an anti-aggregation agent like Tramiprosate.[4] These findings underscore the potential of Tramiprosate as a targeted therapy for this high-risk population.

Part 3: Pharmacokinetics, Metabolism, and Prodrug Development

Pharmacokinetic Profile and Metabolism

Tramiprosate is administered orally. In vivo, it undergoes metabolism, with its sole major metabolite identified as 3-sulfopropionic acid (3-SPA).[4][5] Interestingly, 3-SPA is an endogenous molecule found in the human brain and also possesses the ability to inhibit Aβ42 aggregation, potentially contributing to the overall therapeutic effect.[4][5]

ALZ-801: An Optimized Prodrug

To improve upon the pharmaceutical properties of Tramiprosate, a prodrug, ALZ-801, was developed.[6][8] ALZ-801 is designed to provide more consistent plasma levels and better gastrointestinal tolerability, thereby enhancing the delivery and efficacy of the active Tramiprosate molecule.[7][8] This development represents a significant step towards harnessing the full therapeutic potential identified in the APOE4/4 homozygous AD population.[7]

Part 4: Key Experimental Protocols

Validating the biological activity of compounds like 3-Aminopropane-1-sulfonamide requires robust and reproducible experimental models.

In Vitro Aβ Aggregation Assay (Thioflavin T)

This is the foundational assay for screening and characterizing Aβ anti-aggregation agents.

-

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils. The inhibition of this fluorescence increase over time indicates an anti-aggregation effect.

-

Methodology:

-

Preparation: Reconstitute synthetic Aβ42 peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then dilute into an appropriate assay buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 10-20 µM.

-

Treatment: Aliquot the Aβ42 solution into a 96-well plate. Add 3-Aminopropane-1-sulfonamide at various concentrations. Include a vehicle control (Aβ42 only) and a blank (buffer only).

-

Incubation: Add Thioflavin T to each well. Seal the plate and incubate at 37°C with intermittent shaking to promote fibrillization.

-

Measurement: Monitor the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals for 24-48 hours using a plate reader.

-

Analysis: Plot fluorescence intensity versus time. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

In Vivo Efficacy Study in an AD Mouse Model

This workflow is essential for evaluating the therapeutic potential in a complex biological system.

Caption: Workflow for an in vivo efficacy study of Tramiprosate.

Part 5: Safety and Adverse Effects

Across multiple clinical trials, Tramiprosate has demonstrated a favorable safety profile.[7] The most common adverse events are generally mild to moderate and include nausea, vomiting, and dizziness.[10] Importantly, unlike some other anti-amyloid therapies, treatment with Tramiprosate has not been associated with vasogenic edema.[1] While it is a sulfonamide, it is a non-antibiotic sulfonamide. The N4 aryl-amine group, which is primarily responsible for allergic reactions to sulfonamide antimicrobials, is absent in its structure, suggesting a lower risk of sulfa-related hypersensitivity reactions.[11]

Conclusion

3-Aminopropane-1-sulfonamide (Tramiprosate) stands as a significant molecule in the landscape of Alzheimer's disease research. Its primary biological activity—a unique "enveloping" mechanism that inhibits the crucial initial step of Aβ aggregation—is well-supported by robust molecular and preclinical data.[7][8] While initial clinical outcomes were mixed, the discovery of its profound efficacy in the genetically-defined APOE4/4 homozygous population has paved the way for a precision medicine approach to treating Alzheimer's disease.[4][5] The continued development of its prodrug, ALZ-801, promises to build upon this legacy, offering a potentially safe and effective oral therapy for a patient population with the highest unmet need. The journey of Tramiprosate from a broadly tested agent to a targeted therapeutic candidate provides invaluable insights for future drug development in neurodegeneration.

References

-

Manzano, S., et al. (2020). A Review on Tramiprosate (Homotaurine) in Alzheimer's Disease and Other Neurocognitive Disorders. Frontiers in Neurology, 11, 584. [Link]

-

Kocis, P., et al. (2017). Elucidating the Aβ42 Anti-Aggregation Mechanism of Action of Tramiprosate in Alzheimer's Disease: Integrating Molecular Analytical Methods, Pharmacokinetic and Clinical Data. CNS Drugs, 31(6), 495-509. [Link]

-

Hey, J. A., et al. (2018). Discovery and Identification of an Endogenous Metabolite of Tramiprosate and Its Prodrug ALZ-801 that Inhibits Beta Amyloid Oligomer Formation in the Human Brain. CNS Drugs, 32(9), 849-861. [Link]

-

Alzheon, Inc. (2017). Published data reveals new mechanism to inhibit oligomers, key driver of Alzheimer's. PR Newswire. [Link]

-

Wikipedia. (n.d.). Homotaurine. [Link]

-

Tolar, M. (2017). Insights to support a new class of therapeutics in Alzheimer's disease. Drug Target Review. [Link]

-

WebMD. (n.d.). Homotaurine - Uses, Side Effects, and More. [Link]

-

Alzheimer's Drug Discovery Foundation. (2023). Homotaurine (Tramiprosate). [Link]

-

Hopkins Medtech. (2022). New selection about medications for Alzheimer’s disease – What’s Homotaurine? [Link]

-

Caltagirone, C., et al. (2012). The potential protective effect of tramiprosate (homotaurine) against Alzheimer's disease: a review. Aging Clinical and Experimental Research, 24(6), 583-589. [Link]

- Tolar, M., et al. (2018). Isotopically enriched 3-amino-1-propanesulfonic acid derivatives and their use.

-

Arakelyan, H. S. (2021). Sulfonamide Side Effects, Overdose, Dangerous Interactions. ResearchGate. [Link]

-

GoodRx. (2024). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [Link]

-

Bernstein, L. S., & Salter, A. J. (1975). Adverse reactions to trimethoprim-sulfamethoxazole, with particular reference to long-term therapy. Canadian Medical Association Journal, 112(13 Spec No), 96S-98S. [Link]

-

DermNet NZ. (n.d.). Sulfonamides (Sulfa Drugs) And The Skin. [Link]

Sources

- 1. Homotaurine - Wikipedia [en.wikipedia.org]

- 2. New selection about medications for Alzheimer's disease – What’s Homotaurine? - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 3. A Review on Tramiprosate (Homotaurine) in Alzheimer's Disease and Other Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Elucidating the Aβ42 Anti-Aggregation Mechanism of Action of Tramiprosate in Alzheimer’s Disease: Integrating Molecular Analytical Methods, Pharmacokinetic and Clinical Data | Semantic Scholar [semanticscholar.org]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. Published data reveals new mechanism to inhibit oligomers, key driver of Alzheimer's | EurekAlert! [eurekalert.org]

- 9. Homotaurine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 10. researchgate.net [researchgate.net]

- 11. dermnetnz.org [dermnetnz.org]

An In-depth Technical Guide to the Solubility Profile of 3-Aminopropane-1-sulfonamide

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Aminopropane-1-sulfonamide, a compound of interest in contemporary pharmaceutical research. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's physicochemical properties, the critical factors influencing its solubility, and a robust experimental framework for its precise determination. In the absence of extensive publicly available quantitative solubility data for 3-Aminopropane-1-sulfonamide at the time of this writing, this guide emphasizes the predictive principles and empirical methodologies required to establish a comprehensive solubility profile.

Introduction to 3-Aminopropane-1-sulfonamide and its Significance

3-Aminopropane-1-sulfonamide belongs to the sulfonamide class of organic compounds, which are characterized by a sulfonyl group connected to an amine group.[1] Sulfonamides have a rich history in medicine, most notably as the first class of synthetic antimicrobial agents, and continue to be a cornerstone in the development of a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[1][2] The presence of both a primary amino group and a sulfonamide functional group in 3-Aminopropane-1-sulfonamide suggests a molecule with interesting and potentially useful biological and physicochemical properties. A thorough understanding of its solubility is a critical first step in its journey through the drug discovery and development pipeline, as solubility directly impacts bioavailability, formulation strategies, and ultimately, therapeutic efficacy.

Physicochemical Properties of 3-Aminopropane-1-sulfonamide

A molecule's solubility is intrinsically linked to its structural and physicochemical characteristics. The key properties of 3-Aminopropane-1-sulfonamide are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃H₁₀N₂O₂S | [1][3] |

| Molecular Weight | 138.19 g/mol | [1] |

| Predicted LogP | -1.64 | [3] |

| Density | 1.3±0.1 g/cm³ | [3] |

| Boiling Point | 302.2±44.0 °C at 760 mmHg | [3] |

| Flash Point | 136.6±28.4 °C | [3] |

The predicted LogP (a measure of lipophilicity) of -1.64 suggests that 3-Aminopropane-1-sulfonamide is a hydrophilic compound, indicating a preference for polar solvents over nonpolar ones.[3] This is a crucial piece of information for predicting its solubility behavior.

Key Factors Influencing the Solubility of 3-Aminopropane-1-sulfonamide